molecular formula C21H26N2O4S B2373328 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 955255-57-9

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2373328
CAS RN: 955255-57-9
M. Wt: 402.51
InChI Key: AQTRQSFFHHIPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is also known as Etonitazepyne . It belongs to the Nitazenes group and is a synthetic opioid . The IUPAC name is 2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzoimidazole .


Molecular Structure Analysis

The molecular formula of the compound is C22H26N4O3 . The InChI string is InChI=1S/C22H26N4O3/c1-2-29-19-8-5-17(6-9-19)15-22-23-20-16-18(26(27)28)7-10-21(20)25(22)14-13-24-11-3-4-12-24/h5-10,16H,2-4,11-15H2,1H3 . The molecular weight is 394.4669 g/mol .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

The application of compounds similar to N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide in photodynamic therapy for cancer treatment is noteworthy. A study by Pişkin et al. (2020) focused on the synthesis of a zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups, demonstrating its potential as a Type II photosensitizer in cancer photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antagonists for HIV-1 Infection and Drug Development

Research by Cheng De-ju (2015) explored the potential of methylbenzenesulfonamide, sharing structural similarity with the compound , in the development of small molecular antagonists for HIV-1 infection prevention (Cheng De-ju, 2015).

Endothelin Receptor Antagonism

A study involving N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1, 1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201), an endothelin receptor antagonist, detailed its pharmacokinetic properties and the potential for treating cardiovascular diseases (Ohashi, Nakamura, & Yoshikawa, 1999).

Anticancer and Antiviral Applications

Küçükgüzel et al. (2013) synthesized a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).

Corrosion Inhibition in Metals

A study by Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, which is relevant for industrial applications in metal protection (Kaya et al., 2016).

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-27-19-8-6-18(7-9-19)23-14-17(12-21(23)24)13-22-28(25,26)20-10-5-15(2)16(3)11-20/h5-11,17,22H,4,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTRQSFFHHIPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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